Ethyl 4-(2,4-dimethylphenyl)benzoate

Catalog No.
S12582742
CAS No.
69299-53-2
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2,4-dimethylphenyl)benzoate

CAS Number

69299-53-2

Product Name

Ethyl 4-(2,4-dimethylphenyl)benzoate

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)benzoate

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3

InChI Key

XTBQKEVAFPLVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C

Ethyl 4-(2,4-dimethylphenyl)benzoate is an organic compound characterized by its unique structure, which includes an ethyl ester group attached to a benzoate moiety and a 2,4-dimethylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups and structural motifs. The presence of the ethyl ester group contributes to its reactivity, making it a valuable intermediate in various

, including:

  • Esterification: The formation of esters from carboxylic acids and alcohols.
  • Hydrolysis: The breakdown of the ester into its constituent acid and alcohol when reacted with water.
  • Reduction: The conversion of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions can introduce new functional groups into the molecule.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that ethyl 4-(2,4-dimethylphenyl)benzoate exhibits potential biological activity, particularly in enzyme inhibition and receptor binding. Its structure allows it to interact with various molecular targets in biological pathways, which may lead to therapeutic effects against certain diseases. Preliminary studies suggest that it may influence cancer-related processes, although further investigation is necessary to elucidate its full interaction profile and mechanism of action.

Several methods have been developed for synthesizing ethyl 4-(2,4-dimethylphenyl)benzoate:

  • Conventional Esterification: This involves reacting 4-(2,4-dimethylphenyl)benzoic acid with ethanol in the presence of an acid catalyst.
  • Green Chemistry Approaches: More environmentally friendly methods focus on minimizing waste and maximizing yield. For example, using solid catalysts can enhance reaction efficiency while reducing byproduct formation .

The choice of method often depends on the desired purity and yield as well as environmental considerations.

Ethyl 4-(2,4-dimethylphenyl)benzoate finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Used in the development of polymers and other materials due to its unique chemical properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific chemical functionalities .

Studies on the interactions of ethyl 4-(2,4-dimethylphenyl)benzoate with biological targets are ongoing. Initial data suggest that it may interact with enzymes or receptors involved in cancer progression. Understanding these interactions could lead to new therapeutic strategies or drug development avenues.

Ethyl 4-(2,4-dimethylphenyl)benzoate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(dimethylamino)benzoateContains a dimethylamino group instead of a phenyl groupKnown for its anesthetic properties
Ethyl p-dimethylaminobenzoateSimilar benzoate structure but with different substituentsOften used as a local anesthetic
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoateContains a long-chain alkoxy groupPotential applications in surfactants and emulsifiers

These compounds share similar structural motifs but differ in their functional groups and resulting properties, highlighting the uniqueness of ethyl 4-(2,4-dimethylphenyl)benzoate in terms of its potential applications and biological activities .

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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